- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Cas no 957761-27-2 (Tert-butyl N-amino-n-(2-methoxyethyl)carbamate)
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-amino-N-(2-methoxyethyl)carbamate
- 1,1-Dimethylethyl 1-(2-methoxyethyl)hydrazinecarboxylate (ACI)
- 1-N-Boc-1-(2-methoxyethyl)hydrazine
- N-(2-Methoxyethyl)hydrazinecarboxylic acid tert-butyl ester
- 957761-27-2
- tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate
- DTXSID80729383
- ZPLINMFZMSNOJQ-UHFFFAOYSA-N
- DB-190317
- tert-butyl 1-(2-methoxyethyl)hydrazinecarboxylate
- SCHEMBL1515677
- 1-N-Boc-1-(2-methoxyethyl)hydrazine, 97%
- 1-(2-Methoxyethyl)hydrazinecarboxylic acid 1,1-dimethylethyl ester
- Tert-butyl N-amino-n-(2-methoxyethyl)carbamate
-
- MDL: MFCD09842768
- Inchi: 1S/C8H18N2O3/c1-8(2,3)13-7(11)10(9)5-6-12-4/h5-6,9H2,1-4H3
- InChI Key: ZPLINMFZMSNOJQ-UHFFFAOYSA-N
- SMILES: O=C(N(CCOC)N)OC(C)(C)C
Computed Properties
- Exact Mass: 190.13174244g/mol
- Monoisotopic Mass: 190.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.8Ų
Experimental Properties
- Density: 1.007 g/mL at 25 °C
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: n20/D 1.442
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687995-5G |
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate |
957761-27-2 | 97% | 5G |
¥873.34 | 2022-02-24 |
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate Production Method
Production Method 1
Production Method 2
- Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof, World Intellectual Property Organization, , ,
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate Preparation Products
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Tert-butyl N-amino-n-(2-methoxyethyl)carbamate
Comprehensive Guide to Tert-butyl N-amino-n-(2-methoxyethyl)carbamate (CAS 957761-27-2): Properties, Applications, and Market Insights
Tert-butyl N-amino-n-(2-methoxyethyl)carbamate (CAS 957761-27-2) is a specialized organic compound with significant applications in pharmaceutical and chemical research. This carbamate derivative is known for its unique structural features, including a tert-butyl group and a methoxyethyl side chain, which contribute to its reactivity and utility in synthetic chemistry. Researchers and industry professionals often seek this compound for its role in peptide synthesis, drug intermediate preparation, and organic transformations.
The chemical structure of Tert-butyl N-amino-n-(2-methoxyethyl)carbamate includes a carbamate functional group protected by a tert-butyl moiety, making it a valuable protecting group reagent in organic synthesis. This feature is particularly useful in multi-step synthesis where selective protection and deprotection are required. The 2-methoxyethyl side chain enhances the compound's solubility in polar solvents, which is advantageous for various laboratory applications.
In recent years, the demand for Tert-butyl N-amino-n-(2-methoxyethyl)carbamate has grown due to its applications in pharmaceutical research. It is frequently used as a building block for the synthesis of active pharmaceutical ingredients (APIs) and biologically active molecules. The compound's stability under various conditions makes it a preferred choice for medicinal chemistry projects, particularly in the development of new drug candidates.
From a market perspective, Tert-butyl N-amino-n-(2-methoxyethyl)carbamate is supplied by several specialty chemical manufacturers and research chemical suppliers. The compound is typically available in high purity grades, catering to the needs of academic researchers and industrial laboratories. Recent trends indicate an increasing interest in this compound for green chemistry applications, where its efficient synthesis and minimal environmental impact are highly valued.
The synthesis of Tert-butyl N-amino-n-(2-methoxyethyl)carbamate involves standard organic reactions, including carbamate formation and protective group chemistry. Researchers often optimize the reaction conditions to achieve high yields and purity. The compound's NMR spectra and mass spectrometry data are well-documented, aiding in its identification and quality control. These characteristics make it a reliable reagent for high-throughput screening and combinatorial chemistry.
In the context of current research trends, Tert-butyl N-amino-n-(2-methoxyethyl)carbamate has gained attention for its potential role in bioconjugation and protein engineering. Its ability to form stable linkages with biomolecules makes it useful for proteomics studies and diagnostic reagent development. Additionally, the compound's compatibility with aqueous and organic solvents broadens its applicability in hybrid material synthesis.
For researchers working with Tert-butyl N-amino-n-(2-methoxyethyl)carbamate, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. Safety data sheets (SDS) provide detailed information on handling precautions and personal protective equipment (PPE) requirements for laboratory use.
The future outlook for Tert-butyl N-amino-n-(2-methoxyethyl)carbamate appears promising, with potential expansions into material science and nanotechnology applications. Its molecular structure offers opportunities for polymer modification and surface functionalization, areas that are currently under exploration. As sustainable chemistry practices gain momentum, the compound's role in eco-friendly synthesis routes may further increase its industrial relevance.
In conclusion, Tert-butyl N-amino-n-(2-methoxyethyl)carbamate (CAS 957761-27-2) represents a versatile and valuable compound in modern chemical research. Its applications span pharmaceutical development, organic synthesis, and emerging fields like biomaterials. With ongoing advancements in chemical methodology, this compound is likely to maintain its importance in both academic and industrial settings for years to come.
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